3-Amino-5-(2-formylphenyl)benzoic acid
Description
3-Amino-5-(2-formylphenyl)benzoic acid is a benzoic acid derivative with a unique ortho-formylphenyl substituent at the 5-position and an amino group at the 3-position of the benzene ring.
Properties
IUPAC Name |
3-amino-5-(2-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-8H,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKDJFHCBYYYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688837 | |
| Record name | 5-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-94-4 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-2′-formyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261960-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 3-Amino-5-(2-formylphenyl)benzoic acid can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-Amino-5-(2-carboxyphenyl)benzoic acid.
Reduction: 3-Amino-5-(2-hydroxyphenyl)benzoic acid.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Amino-5-(2-formylphenyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, 3-Amino-5-(2-formylphenyl)benzoic acid is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-formylphenyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
- Substituent Position: The ortho-formyl group in 3-Amino-5-(2-formylphenyl)benzoic acid contrasts with para/meta substituents in analogues (e.g., 3-Amino-5-(methylsulfonyl)benzoic acid). Substituent position significantly impacts molecular recognition, as seen in biosensor studies where para-substituted derivatives exhibit stronger binding than ortho or meta isomers .
- Polarity and Solubility: The formyl group increases polarity compared to non-polar substituents like tert-butyl (e.g., 3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide, PI-29457) . However, sulfonyl (-SO₂CH₃) and carbamoyl (-CONHCH₃) groups may enhance aqueous solubility via hydrogen bonding .
Table 2: Toxicity and Bioactivity Profiles
- Toxicity: Quantitative Structure-Toxicity Relationship (QSTR) models indicate that molecular connectivity indices (0JA, 1JA) predict acute toxicity in benzoic acid derivatives .
- Anticancer Potential: A structurally related compound, 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid, showed 92% inhibition against HeLa cells . The formylphenyl group’s planar structure may enhance DNA intercalation or enzyme inhibition, similar to nitro-substituted derivatives .
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